molecular formula C21H15Cl2NO4S B6481378 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methanesulfonylbenzamide CAS No. 674802-96-1

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methanesulfonylbenzamide

Cat. No. B6481378
CAS RN: 674802-96-1
M. Wt: 448.3 g/mol
InChI Key: AJZIRURYRUTUEA-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methanesulfonylbenzamide (MCPB) is a small molecule that has been used in a variety of scientific research applications. It is a synthetic compound that can be used to study the biochemical and physiological effects of its active ingredient, 4-chloro-2-(2-chlorobenzoyl)phenyl. MCPB has been found to have a range of beneficial effects, from its use in lab experiments to its potential applications in drug development.

Scientific Research Applications

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methanesulfonylbenzamide has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of its active ingredient, 4-chloro-2-(2-chlorobenzoyl)phenyl. It has also been used to study the effects of other compounds, such as the anti-inflammatory compound ibuprofen. In addition, this compound has been used in drug development, as it has been found to have a range of beneficial effects, including its ability to reduce inflammation and its potential to be used as an anti-cancer agent.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methanesulfonylbenzamide is not yet fully understood. However, it is believed to involve the binding of its active ingredient, 4-chloro-2-(2-chlorobenzoyl)phenyl, to certain enzymes, which in turn activate or inhibit certain biochemical pathways. This binding is thought to be responsible for the beneficial effects of this compound, such as its ability to reduce inflammation and its potential to be used as an anti-cancer agent.
Biochemical and Physiological Effects
This compound has been found to have a range of beneficial effects, both in terms of its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been found to have a protective effect against oxidative stress and to have the potential to be used as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methanesulfonylbenzamide has several advantages for use in lab experiments. It is easy to synthesize and is relatively inexpensive. In addition, it is relatively stable and has a long shelf life. However, there are also some limitations. For example, it can be difficult to measure its concentration in a sample, and it can be difficult to accurately quantify its effects in lab experiments.

Future Directions

There are several potential future directions for the use of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methanesulfonylbenzamide. One potential direction is the development of new drugs based on its active ingredient, 4-chloro-2-(2-chlorobenzoyl)phenyl. Another potential direction is the use of this compound as an anti-cancer agent, as it has been found to have anti-cancer properties. Finally, further research into its mechanism of action could help to better understand its biochemical and physiological effects.

Synthesis Methods

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methanesulfonylbenzamide can be synthesized by a two-step process. The first step involves the reaction of 4-chloro-2-(2-chlorobenzoyl)phenyl with methanesulfonyl chloride in aqueous acetic acid to form the intermediate 4-chloro-2-(2-chlorobenzoyl)phenyl-4-methanesulfonylbenzamide. The second step involves the reaction of this intermediate with sodium hydroxide in aqueous acetic acid to form the product this compound. The yield of this reaction is typically around 80%.

properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2NO4S/c1-29(27,28)15-9-6-13(7-10-15)21(26)24-19-11-8-14(22)12-17(19)20(25)16-4-2-3-5-18(16)23/h2-12H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZIRURYRUTUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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